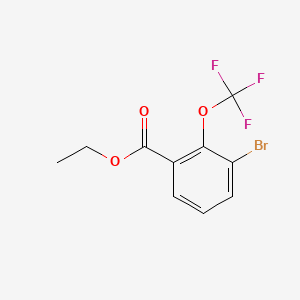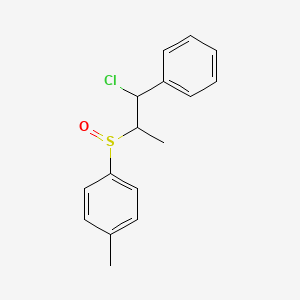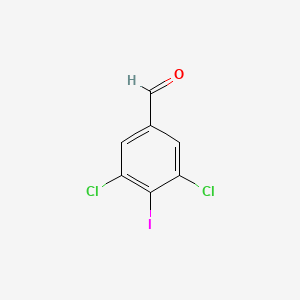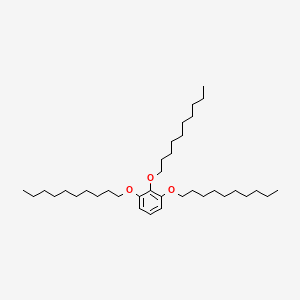
1,2,3-Tris(decyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(decyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three decyloxy groups at the 1, 2, and 3 positions. This compound is part of a broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(decyloxy)benzene typically involves the alkylation of a benzene derivative with decyl groups. One common method is the reaction of pyrogallol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tris(decyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The decyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
- Oxidation products include decyloxybenzaldehyde or decyloxybenzoic acid.
- Reduction products include decyloxycyclohexane derivatives.
- Substitution products depend on the specific electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in substituted benzenes.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1,2,3-Tris(decyloxy)benzene depends on its specific application. In chemical reactions, the decyloxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects. This can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more or less reactive depending on the substituents present.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tris(decyloxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,3,5-Tris(decyloxy)benzene: Another isomer with distinct reactivity and applications.
1,2,3-Tris(hexyloxy)benzene: Shorter alkyl chains result in different physical and chemical properties.
Uniqueness: 1,2,3-Tris(decyloxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The decyloxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in both organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
151237-07-9 |
|---|---|
Molekularformel |
C36H66O3 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H66O3/c1-4-7-10-13-16-19-22-25-31-37-34-29-28-30-35(38-32-26-23-20-17-14-11-8-5-2)36(34)39-33-27-24-21-18-15-12-9-6-3/h28-30H,4-27,31-33H2,1-3H3 |
InChI-Schlüssel |
CLWWKLPXMUQPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCC)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


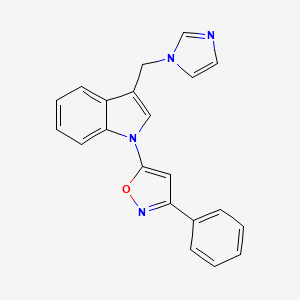
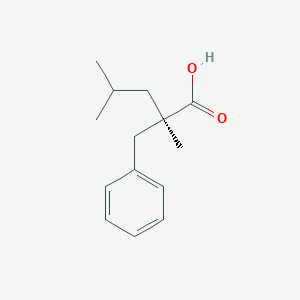


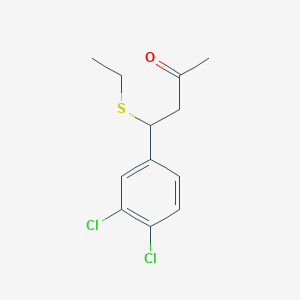
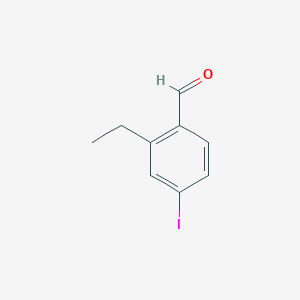

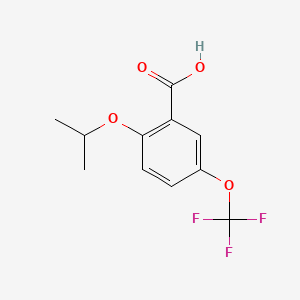

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
